molecular formula C20H21ClN4OS B5022442 N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B5022442
M. Wt: 400.9 g/mol
InChI Key: HAOZGAHRNIGLPB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4OS and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 400.1124602 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-12-17(19(26)23-15-6-4-5-14(21)11-15)18(24-20(27)22-12)13-7-9-16(10-8-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZGAHRNIGLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyrimidine ring and subsequent modifications to introduce the chlorophenyl and dimethylamino groups. The general synthetic pathway can be summarized as follows:

  • Formation of Tetrahydropyrimidine : The initial step involves the condensation of appropriate aldehydes and ureas.
  • Introduction of Sulfanylidene Group : A thioketone may be used to introduce the sulfanylidene functionality.
  • Substitution Reactions : Chlorination and dimethylamino group installation are performed through electrophilic aromatic substitution techniques.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that related tetrahydropyrimidines have MIC values ranging from 20 to 70 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20
Compound BE. coli40
Compound CMulti-drug resistant S. aureus30

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

  • Cell Lines Tested : Commonly used cell lines include MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-725
HeLa30

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis by generating reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating intrinsic pathways involving mitochondrial membrane permeabilization .

Case Studies

Several case studies highlight the effectiveness of this compound against resistant strains and cancer cell lines:

  • Case Study on Antibacterial Activity :
    • A study conducted by researchers demonstrated that the compound effectively inhibited growth in multi-drug resistant strains of S. aureus, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.
  • Case Study on Anticancer Effects :
    • In a laboratory setting, treatment with the compound resulted in a significant decrease in cell viability in MCF-7 cells compared to controls, indicating potent anticancer effects.

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